REACTION_SMILES
|
[CH3:1][S-:2].[Cl:4][c:5]1[n:6][cH:7][n:8][c:9](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:10]1.[Na+:3].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22].[OH2:17]>>[CH3:1][S:2][c:5]1[n:6][cH:7][n:8][c:9](-[c:11]2[cH:12][cH:13][cH:14][cH:15][cH:16]2)[cH:10]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C[S-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Clc1cc(-c2ccccc2)ncn1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN(C)C=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Type
|
product
|
Smiles
|
CSc1cc(-c2ccccc2)ncn1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |